![molecular formula C14H14N2O2 B14634541 Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- CAS No. 55218-83-2](/img/structure/B14634541.png)
Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- is a complex organic compound that features a benzenamine core substituted with a 1,3-dioxolane and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-aminopyridine with 2-(1,3-dioxolan-2-yl)benzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenamine derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 4-[4-(1,3-dioxolan-2-yl)-1-piperidinyl]-
- Benzenamine, 3-(2-methyl-1,3-dioxolan-2-yl)-
Uniqueness
Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- is unique due to the presence of both a 1,3-dioxolane ring and a pyridine ring, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
55218-83-2 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
4-[2-(1,3-dioxolan-2-yl)pyridin-4-yl]aniline |
InChI |
InChI=1S/C14H14N2O2/c15-12-3-1-10(2-4-12)11-5-6-16-13(9-11)14-17-7-8-18-14/h1-6,9,14H,7-8,15H2 |
Clave InChI |
KIKFFIMYVUQWDQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=NC=CC(=C2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




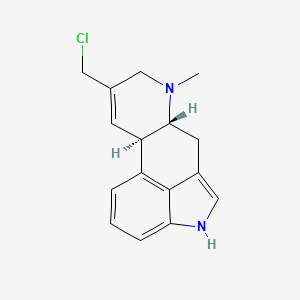
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)

![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)

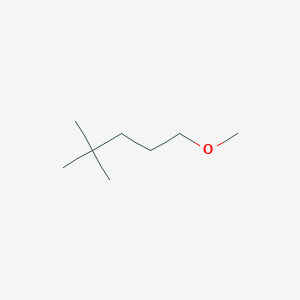
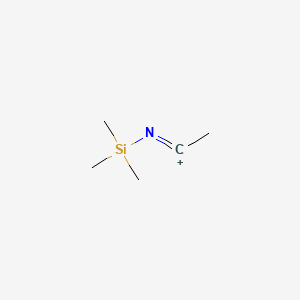

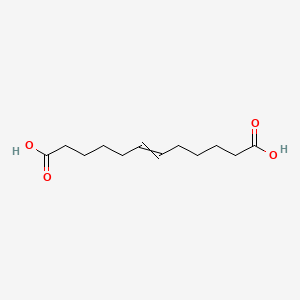
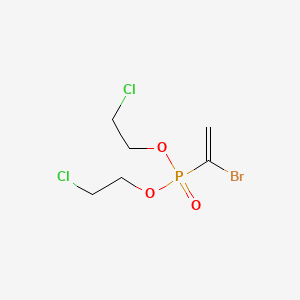
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)
